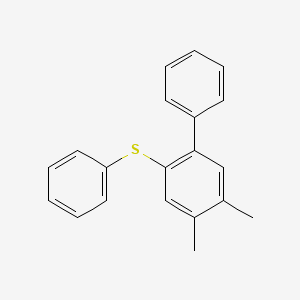![molecular formula C7H8N4O4 B12611066 [(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol CAS No. 647844-95-9](/img/structure/B12611066.png)
[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydrofuran ring, followed by the introduction of the nitro-triazole group through nitration and triazole formation reactions. The final step involves the attachment of the methanol group under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted dihydrofuran derivatives, amino-triazole compounds, and oxidized furan derivatives.
Aplicaciones Científicas De Investigación
[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol involves its interaction with specific molecular targets. The nitro-triazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes, potentially disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S,5R)-5-(3-Amino-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol
- [(2S,5R)-5-(3-Methyl-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol
Uniqueness
[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol is unique due to its nitro group, which imparts distinct reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the triazole ring, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
647844-95-9 |
|---|---|
Fórmula molecular |
C7H8N4O4 |
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(3-nitro-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C7H8N4O4/c12-3-5-1-2-6(15-5)10-4-8-7(9-10)11(13)14/h1-2,4-6,12H,3H2/t5-,6+/m0/s1 |
Clave InChI |
NKJRMEAAYWWNKL-NTSWFWBYSA-N |
SMILES isomérico |
C1=C[C@@H](O[C@@H]1CO)N2C=NC(=N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(OC1CO)N2C=NC(=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
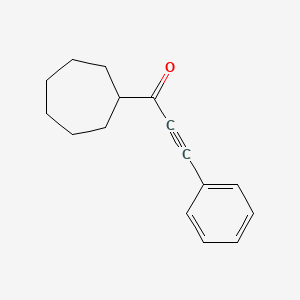
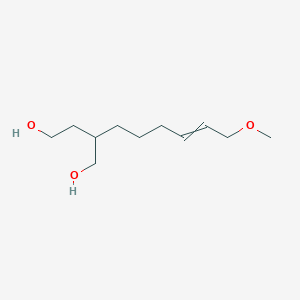
![2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12611027.png)

![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
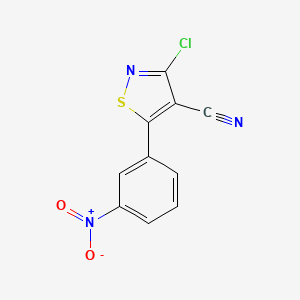
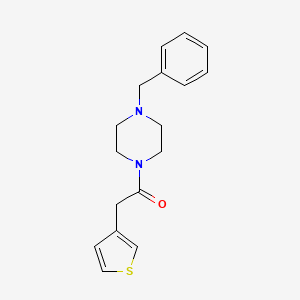
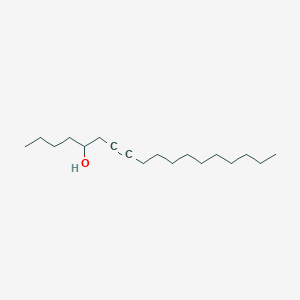
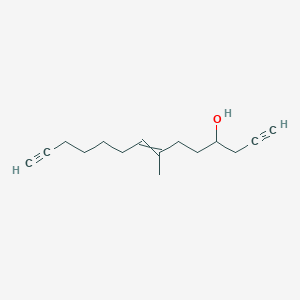
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
